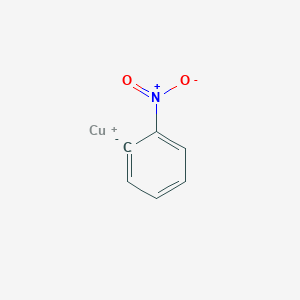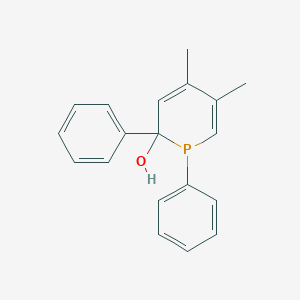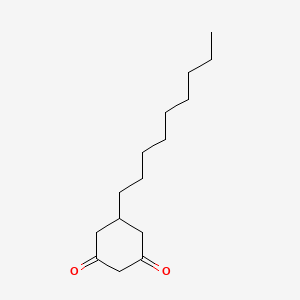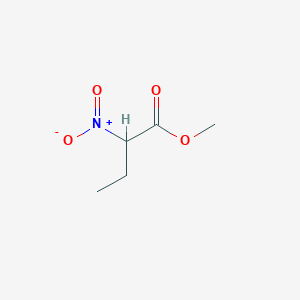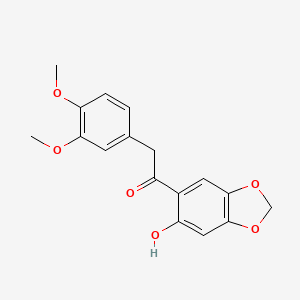
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes a benzodioxole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-hydroxy-2H-1,3-benzodioxole.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydroxyl group of 6-hydroxy-2H-1,3-benzodioxole in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with various enzymes and receptors in the body.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-(2,3-dihydroxyphenyl)ethan-1-one: Similar structure but with different hydroxylation pattern.
2-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61243-78-5 |
|---|---|
Formule moléculaire |
C17H16O6 |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H16O6/c1-20-14-4-3-10(6-15(14)21-2)5-12(18)11-7-16-17(8-13(11)19)23-9-22-16/h3-4,6-8,19H,5,9H2,1-2H3 |
Clé InChI |
GBHIIZJHKCGCQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)C2=CC3=C(C=C2O)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


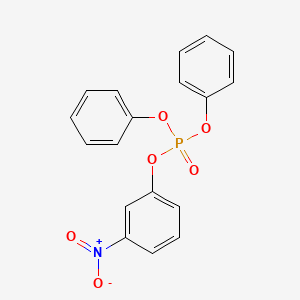
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
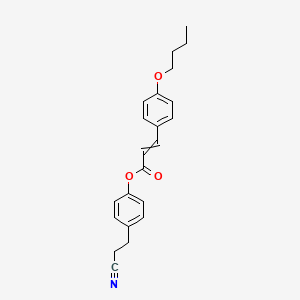
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

